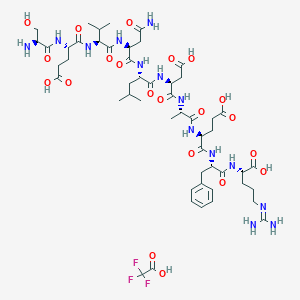
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring fused with an acetic acid moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of β-ketoesters, aldehydes, and urea under acidic conditions . For example, a typical synthesis might involve the reaction of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride.
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones, including 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid, can be optimized using solvent-free conditions and reusable catalysts. For instance, the use of Montmorillonite-KSF as a catalyst has been reported to provide high yields and short reaction times . This method is not only efficient but also environmentally friendly, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted pyrimidinones.
Scientific Research Applications
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including cancer treatment and antimicrobial therapies.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, contributing to the synthesis of drugs and plant protection agents.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antitumor activity may be attributed to the inhibition of enzymes involved in cell proliferation, while its antibacterial activity could result from the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid include other dihydropyrimidinones such as:
- 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives
- 5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl-acetic acid derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with biological targets. Its combination of a pyrimidine ring with an acetic acid moiety provides distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-(2-oxo-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)1-4-2-7-6(11)8-3-4/h2-3H,1H2,(H,9,10)(H,7,8,11) |
InChI Key |
FVGPOMMNQJCPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)


![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)




![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)

![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
